molecular formula C7H6N4O2 B2931221 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 68262-33-9

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2931221
CAS RN: 68262-33-9
M. Wt: 178.151
InChI Key: YUMBOSULVMIULD-UHFFFAOYSA-N
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Description

“7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 68262-33-9. It has a molecular weight of 178.15 . The compound is solid in physical form .


Synthesis Analysis

A method for the synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, which are structurally similar to the compound , has been described in the literature . The optimal method for synthesis involves the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .


Molecular Structure Analysis

The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 178.15 . The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .

Scientific Research Applications

Regioselective Synthesis

A study detailed the regioselective synthesis of 1- and 4-substituted derivatives, indicating the versatility of 7-aminopyrazolo[1,5-a]pyrimidine as a core structure for chemical modifications. These derivatives were synthesized through reactions involving highly reactive intermediates, showcasing the compound's potential in creating a diverse array of chemicals with potential biological applications (Drev et al., 2014).

Antimicrobial Activity

Another research focus involves evaluating the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These studies highlight the potential use of 7-aminopyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents, demonstrating significant activity against various microorganisms (Gein et al., 2009).

Novel Pyrazolo[1,5-c] Derivatives

Research has also explored the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, underscoring the compound’s utility in generating new chemical entities that could serve as leads for further pharmacological exploration (Atta, 2011).

Hepatitis C Virus Inhibition

A particularly notable application is in the development of hepatitis C virus (HCV) inhibitors. A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of HCV, marking an important step in the search for new antiviral drugs (Hwang et al., 2012).

Receptor Tyrosine Kinase Inhibition

The compound has also been a focus in the development of receptor tyrosine kinase inhibitors, with specific derivatives showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. This research underscores the potential therapeutic applications of 7-aminopyrazolo[1,5-a]pyrimidine derivatives in cancer and other diseases involving receptor tyrosine kinases (Frey et al., 2008).

properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBOSULVMIULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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